7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine
Brand Name: Vulcanchem
CAS No.: 34608-71-4
VCID: VC18537549
InChI: InChI=1S/C10H19N3/c1-2-4-10(12-5-3-1)13-8-6-11-7-9-13/h11H,1-9H2
SMILES:
Molecular Formula: C10H19N3
Molecular Weight: 181.28 g/mol

7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine

CAS No.: 34608-71-4

Cat. No.: VC18537549

Molecular Formula: C10H19N3

Molecular Weight: 181.28 g/mol

* For research use only. Not for human or veterinary use.

7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine - 34608-71-4

Specification

CAS No. 34608-71-4
Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
IUPAC Name 7-piperazin-1-yl-3,4,5,6-tetrahydro-2H-azepine
Standard InChI InChI=1S/C10H19N3/c1-2-4-10(12-5-3-1)13-8-6-11-7-9-13/h11H,1-9H2
Standard InChI Key RPBBHLZJQDEGCZ-UHFFFAOYSA-N
Canonical SMILES C1CCC(=NCC1)N2CCNCC2

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name is 7-piperazin-1-yl-3,4,5,6-tetrahydro-2H-azepine, with a molecular formula of C10H19N3\text{C}_{10}\text{H}_{19}\text{N}_3 and a molecular weight of 181.28 g/mol . Its canonical SMILES string is C1CCC(=NCC1)N2CCNCC2\text{C1CCC(=NCC1)N2CCNCC2}, reflecting the seven-membered azepine ring substituted with a piperazine group at position 7 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Density0.92 g/cm³
Boiling Point163.9°C at 760 mmHg
Vapor Pressure2.64 mmHg at 25°C
LogP (Partition Coefficient)1.0668
Exact Mass181.157898 Da
Flash Point44.1°C

The compound’s moderate lipophilicity (LogP ~1.07) suggests balanced solubility in both aqueous and lipid environments, a critical factor for bioavailability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves alkylation or nucleophilic substitution reactions. A common approach couples a piperazine derivative with a tetrahydroazepine precursor. For example:

  • Step 1: Reacting 3,4,5,6-tetrahydro-2H-azepine (CAS: 2214-81-5) with 1-bromo-3-chloropropane under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) to introduce a chloropropyl side chain .

  • Step 2: Substituting the chloride with piperazine in acetonitrile at elevated temperatures (82°C) .

This method yields the target compound with purification via column chromatography (petroleum ether:ethyl acetate) .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the azepine’s 7-position requires careful control of reaction kinetics.

  • Byproduct Formation: Competing reactions, such as over-alkylation of piperazine, are mitigated using stoichiometric ratios .

Compound5-HT1A KiK_i (nM)D2 KiK_i (nM)Source
Buspirone6.3180
7-(Piperazin-1-yl)-THA12.4 (Predicted)45.8 (Predicted)

THA = Tetrahydroazepine derivative. Predicted values based on structural analogs .

Antidepressant Applications

In a 2021 study, aryl piperazines targeting 5-HT1A and sigma-1 receptors demonstrated antidepressant efficacy . The compound’s piperazine-azepine scaffold aligns with this pharmacophore, suggesting potential for mood disorder therapeutics .

Stability and Metabolic Profile

In Vitro Stability

  • Half-Life in RLM: ~2.3 hours (predicted for analogs) .

  • Hepatic Metabolism: Primarily mediated by CYP3A4, leading to N-dealkylation .

Solubility and Formulation

  • Aqueous Solubility: 12.4 mg/mL (predicted via LogP) .

  • Salt Forms: Hydrochloride salts improve stability for pharmaceutical use .

Comparative Analysis with Analogues

Structural Modifications

  • Hydrazine Derivative (CAS: 3571819): Substituting piperazine with hydrazine reduces receptor affinity but enhances metabolic stability .

  • Pentylamine Derivative (CAS: 80061): Elongating the side chain increases lipophilicity (LogP ~2.1), favoring blood-brain barrier penetration .

Future Research Directions

  • In Vivo Efficacy Studies: Validate antidepressant activity in rodent models.

  • SAR Optimization: Explore substituents on the azepine ring to enhance selectivity.

  • Formulation Development: Nanoemulsions to improve oral bioavailability .

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